4-chloro-N-{(1Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide
Description
This compound features a benzamide core conjugated to a 2-methyl-2H-chromen-3-yl group and a 2-phenylethylamino substituent via a (1Z)-propen-2-yl linker. The Z-configuration of the double bond is critical for its stereochemical orientation, influencing molecular interactions and bioactivity. The 4-chloro substituent on the benzamide may enhance electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
4-chloro-N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3/c1-19-23(17-22-9-5-6-10-26(22)34-19)18-25(31-27(32)21-11-13-24(29)14-12-21)28(33)30-16-15-20-7-3-2-4-8-20/h2-14,17-19H,15-16H2,1H3,(H,30,33)(H,31,32)/b25-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACYGJLGXQUKPL-BWAHOGKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NCCC3=CC=CC=C3)\NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-{(1Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide is a complex organic compound belonging to the benzamide class, which is recognized for its diverse biological activities including anticancer and anti-inflammatory properties. The unique structural features of this compound, such as the chloro substituent and chromenyl moiety, contribute to its potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C23H24ClN3O2, with a molecular weight of approximately 415.91 g/mol. The compound's structure includes:
| Functional Group | Description |
|---|---|
| Chloro Group | Enhances biological activity by increasing lipophilicity. |
| Chromenyl Moiety | Potentially contributes to antioxidant properties. |
| Benzamide Backbone | Known for various biological activities including enzyme inhibition. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical cellular processes. Preliminary studies suggest that it may interfere with DNA replication or protein synthesis pathways, although further research is necessary to elucidate these mechanisms.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.77 µM against human breast cancer cells, indicating potent antiproliferative activity .
Anti-inflammatory Properties
The compound's anti-inflammatory potential has also been explored. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on Chromenyl Derivatives :
-
Enzyme Inhibition Studies :
- Molecular docking studies revealed that similar benzamide compounds can effectively bind to active sites of enzymes involved in cancer metabolism, suggesting a mechanism for their anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
Substituent Effects on Melting Points and Solubility
- Compound in : N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives exhibit high melting points (240–268°C) due to sulfonamide hydrogen bonding . In contrast, the target compound lacks sulfonamide groups, suggesting a lower melting point, though the chromene ring may offset this through increased rigidity.
- Compound in : A thiazol-2-yl sulfamoyl-substituted analog has a lower melting point (200–201°C), highlighting the role of heterocyclic substituents in reducing crystallinity .
- Compound in : N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide shows a melting point of 142.9–143.4°C, likely due to flexible alkyl chains disrupting packing . The target compound’s chromene ring and rigid enamide linker may result in a higher melting point.
Molecular Weight and Lipophilicity
- The target compound’s molecular weight is expected to exceed 450 g/mol (based on chromene and benzamide contributions), compared to: : C23H20ClN3O2 (405.88 g/mol) with a pyridinylmethyl group . : C22H23ClN2O3 (399.88 g/mol) with a piperidinyl substituent .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
